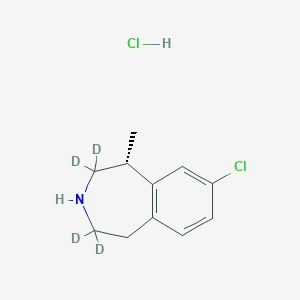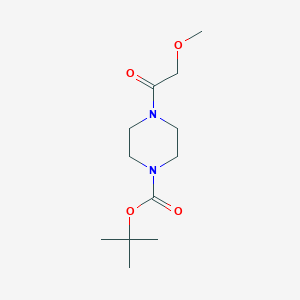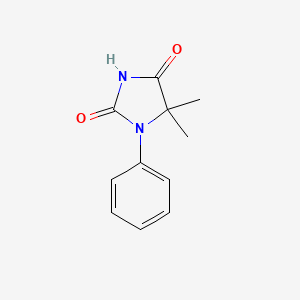
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is a hydantoin derivative, a class of compounds known for their diverse biological activities. Hydantoins have been studied extensively due to their structural similarity to barbiturates and their role as calcium channel blockers. This compound, like other hydantoins, exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the hydantoin ring .
Industrial Production Methods: Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the reaction of ketones or aldehydes with ammonium carbonate and potassium cyanide. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydantoin derivatives.
Substitution: Substitution reactions often occur at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
5,5-Dimethyl-1-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Hydantoin derivatives, including this compound, are investigated for their anticonvulsant, antiarrhythmic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, such as herbicides and fungicides
作用機序
The mechanism of action of 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione involves its interaction with calcium channels, leading to the inhibition of calcium influx. This action is similar to other hydantoin derivatives, which are known to stabilize neuronal membranes and prevent hyperexcitability. The compound’s molecular targets include voltage-gated calcium channels, and its effects are mediated through the modulation of these channels .
類似化合物との比較
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Uniqueness: 5,5-Dimethyl-1-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl and phenyl substitutions enhance its lipophilicity and ability to cross biological membranes, making it a potent candidate for drug development .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5,5-dimethyl-1-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(2)9(14)12-10(15)13(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14,15) |
InChIキー |
NNBYRMSGXQVCQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)N1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


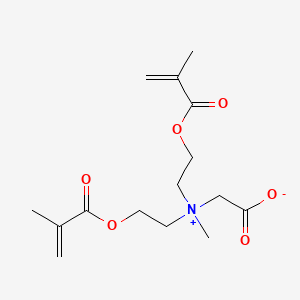

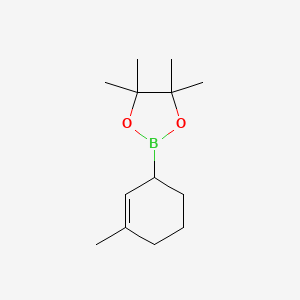
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
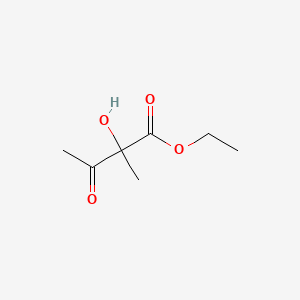

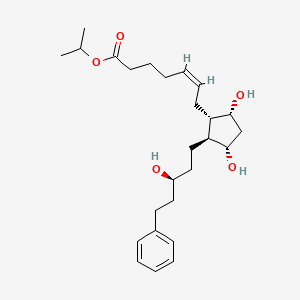
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
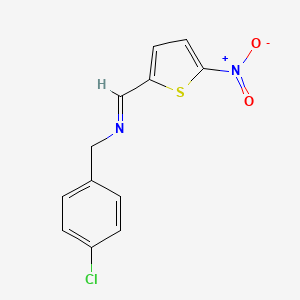
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
